![molecular formula C13H17N B14319291 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane CAS No. 112450-99-4](/img/structure/B14319291.png)
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of new molecules with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the transition-metal-free, radical oxidation of 1,6-enynes. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation. The reaction is typically carried out under mild conditions, making it a sustainable and efficient route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings. The use of transition-metal-free reactions is advantageous due to the reduced cost and environmental impact. Additionally, the scalability of these reactions allows for the efficient production of the compound in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric oxide and reducing agents such as hydrogen. The conditions for these reactions vary depending on the desired product but generally involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure. These derivatives can possess different chemical and physical properties, making them useful in various applications .
Aplicaciones Científicas De Investigación
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its bicyclic structure. The rigid framework allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functionalization .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
2,7-Diazabicyclo[2.2.1]heptane: Contains an additional nitrogen atom, leading to different chemical properties and reactivity.
Uniqueness
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
112450-99-4 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Clave InChI |
RBPGIJPUARKFOZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2C1(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


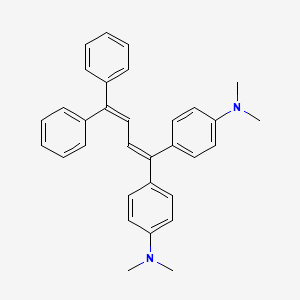
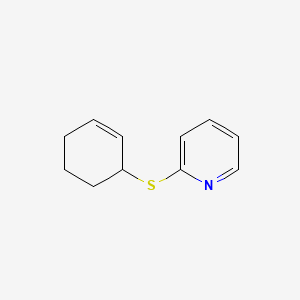
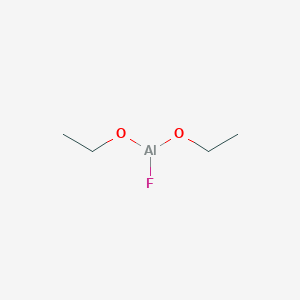
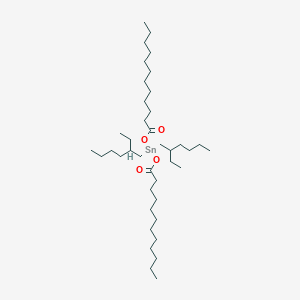
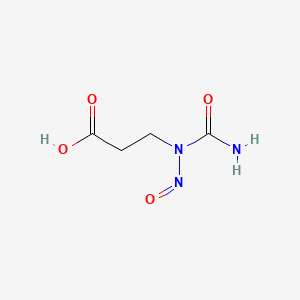
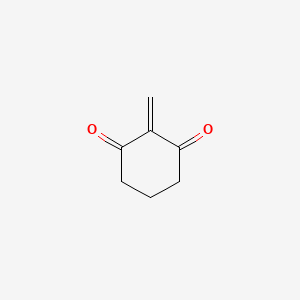
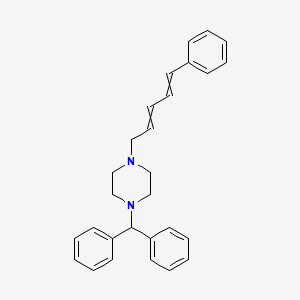
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
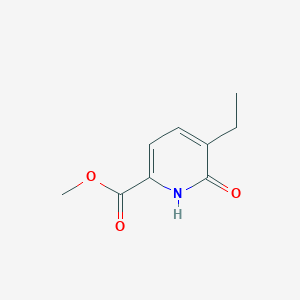
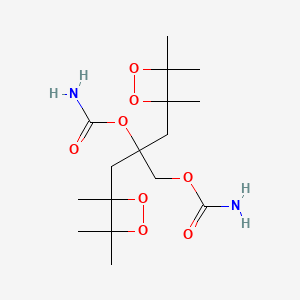
-lambda~5~-arsane](/img/structure/B14319257.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)
